
Icofungipen
概要
説明
Icofungipen, also known as PLD-118 or BAY-10-8888, is a synthetic derivative of the naturally occurring beta-amino acid cispentacin. It is an antifungal compound with significant activity against Candida species. This compound functions by inhibiting isoleucyl-tRNA synthetase, which results in the inhibition of protein synthesis and the growth of fungal cells .
準備方法
Synthetic Routes and Reaction Conditions: Icofungipen is synthesized through a series of chemical reactions starting from cispentacin. The synthetic route involves the derivatization of cispentacin to introduce functional groups that enhance its antifungal activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions: Icofungipen undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Chemistry
- Model Compound : Icofungipen serves as a model compound for studying the inhibition of aminoacyl-tRNA synthetases, providing insights into protein synthesis mechanisms in fungi.
Biology
- Fungal Growth Studies : The compound is investigated for its effects on fungal cell growth and protein synthesis, contributing to a deeper understanding of fungal biology and pathogenicity.
Medicine
- Antifungal Treatment : this compound has shown efficacy against various strains of Candida, including those resistant to fluconazole. It has been evaluated in preclinical studies and phase II clinical trials for its potential as an oral treatment option .
In Vitro Activity
The minimum inhibitory concentrations (MICs) of this compound against Candida albicans range from 4 to 32 μg/ml in chemically defined media, with reduced activity in complex media due to competition from free amino acids . The following table summarizes the MIC values for different strains:
Strain | MIC (μg/ml) |
---|---|
C. albicans A9540 | 4 - 32 |
C. albicans FLC-resistant | >64 |
In Vivo Efficacy
This compound demonstrated significant protective effects in animal models of C. albicans infection. In studies involving mice and rats, it provided dose-dependent protection at oral doses ranging from 10 to 20 mg/kg/day for mice and 2 to 10 mg/kg/day for rats . Notably, its efficacy was maintained even against azole-resistant strains.
Case Studies
- Clinical Trials : Phase II clinical trials have indicated that this compound is well-tolerated and effective in treating systemic candidiasis, particularly beneficial for patients who have limited treatment options due to resistance .
- Animal Models : In a lethal model of C. albicans infection, this compound provided substantial survival benefits compared to untreated controls, highlighting its potential as a therapeutic agent .
Industrial Applications
This compound is also being explored for its potential in developing new antifungal formulations. Its unique mechanism allows researchers to design combination therapies that may enhance efficacy against resistant fungal strains while minimizing toxicity associated with traditional antifungals .
作用機序
Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungal cells. By blocking this enzyme, this compound disrupts the incorporation of isoleucine into proteins, leading to the inhibition of protein synthesis and cell growth. This mechanism is unique compared to other antifungal agents, making this compound a valuable addition to the antifungal arsenal .
類似化合物との比較
Cispentacin: The naturally occurring beta-amino acid from which icofungipen is derived.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis.
Amphotericin B: A polyene antifungal that binds to ergosterol in fungal cell membranes.
Comparison: this compound differs from these compounds in its mechanism of action. While fluconazole and amphotericin B target ergosterol biosynthesis and cell membrane integrity, respectively, this compound inhibits protein synthesis by targeting isoleucyl-tRNA synthetase. This unique mechanism allows this compound to be effective against strains of Candida that may be resistant to other antifungal agents .
生物活性
Icofungipen (PLD-118) is a beta-amino acid compound that has emerged as a promising antifungal agent, particularly against Candida species. This article reviews the biological activity of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile based on diverse research findings.
This compound functions by inhibiting isoleucyl-tRNA synthetase, an enzyme critical for protein biosynthesis in fungi. This inhibition disrupts the translation process, leading to impaired fungal growth and viability. The compound is actively transported into fungal cells via amino acid permeases, achieving intracellular concentrations significantly higher than those in the surrounding medium .
In Vitro Activity
The in vitro antifungal activity of this compound has been assessed primarily against Candida albicans. The minimum inhibitory concentrations (MICs) for various strains of C. albicans ranged from 4 to 32 μg/ml when tested in chemically defined media. Notably, the compound demonstrated minimal activity in complex media due to competition from free amino acids .
Strain | MIC (μg/ml) |
---|---|
C. albicans A9540 | 4 - 32 |
C. albicans FLC-resistant | >64 |
In Vivo Efficacy
This compound has shown significant efficacy in various animal models of candidiasis. In murine models, it provided dose-dependent protection against lethal C. albicans infections, with effective oral doses ranging from 10 to 20 mg/kg/day. The compound also exhibited strong activity against fluconazole-resistant strains .
In a rabbit model of subacute disseminated candidiasis, rabbits treated with this compound at doses of 10 mg/kg and 25 mg/kg demonstrated significant tissue clearance of C. albicans compared to untreated controls. The pharmacokinetics indicated a dose-dependent relationship with no significant hepatotoxicity or nephrotoxicity observed .
Case Studies
- Murine Model : this compound was tested in mice infected with C. albicans. The results showed a survival rate improvement with increasing doses, highlighting its potential as an effective treatment for systemic candidiasis .
- Rabbit Model : In persistently neutropenic rabbits, this compound was administered following inoculation with C. albicans. Results indicated significant dosage-dependent tissue clearance and comparable efficacy to amphotericin B, particularly in central nervous system infections .
Pharmacokinetics
This compound exhibits nearly complete oral bioavailability across species and follows a dose-dependent pharmacokinetic profile. Studies have shown that plasma concentrations correlate well with administered doses, suggesting effective systemic absorption and distribution .
Parameter | Value |
---|---|
Bioavailability | ~100% |
Dose range for efficacy | 10 - 25 mg/kg/day |
Significant clearance | Liver, spleen, kidney |
Safety Profile
Safety assessments have indicated that this compound does not significantly elevate hepatic transaminases or other markers of organ toxicity in treated animals. This favorable safety profile supports its potential use in clinical settings for treating invasive fungal infections .
特性
IUPAC Name |
(1R,2S)-2-amino-4-methylidenecyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOUGZGFAYMUIO-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173515 | |
Record name | Icofungipen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198022-65-0 | |
Record name | Icofungipen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198022650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icofungipen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOFUNGIPEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I20202Q8M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。